molecular formula C21H25N3O5S2 B2922322 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252928-07-6

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2922322
CAS No.: 1252928-07-6
M. Wt: 463.57
InChI Key: ROUIOOJTAXZGJW-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
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Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a thieno[3,2-d]pyrimidine core linked to a trimethoxyphenyl group via an acetamide moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with various enzymes and receptors. Potential mechanisms for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cholinesterases and cyclooxygenases (COX), which are critical in neurodegenerative diseases and inflammation.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Assays and Efficacy

To evaluate the biological activity of this compound, various in vitro assays have been conducted:

Biological Activity Assay Type IC50 Value (μM) Reference
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2
COX InhibitionCOX-115.0
COX InhibitionCOX-210.0
Antioxidant ActivityDPPH ScavengingIC50 = 25.0

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE and BChE, suggesting potential benefits in cognitive preservation.
  • Anti-inflammatory Properties : In another study focusing on inflammatory pathways, the compound was shown to inhibit COX enzymes effectively. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related symptoms.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-5-6-8-24-20(26)19-14(7-9-30-19)23-21(24)31-12-17(25)22-13-10-15(27-2)18(29-4)16(11-13)28-3/h7,9-11H,5-6,8,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIOOJTAXZGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.